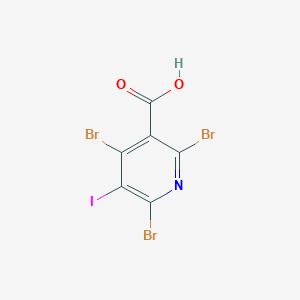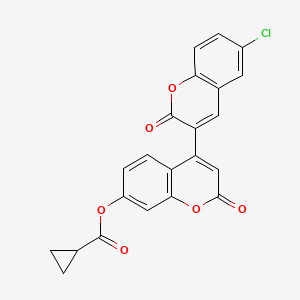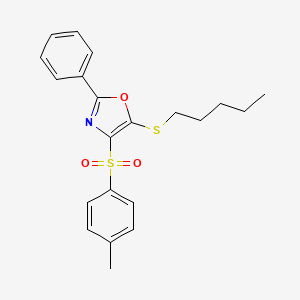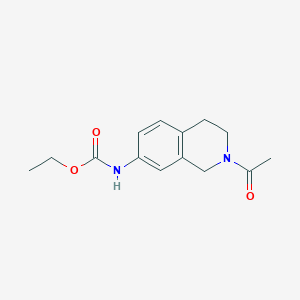
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid (TBIPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated pyridine derivative that has been found to exhibit promising biological activities.
Mechanism of Action
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid's mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, this compound has been found to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid's unique properties make it an attractive compound for use in lab experiments. Its halogenated structure makes it a useful tool for studying the effects of halogenation on biological activity. However, this compound's limited solubility in water can make it challenging to work with in some experiments.
Future Directions
There are several potential future directions for 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid research. One area of interest is the development of this compound derivatives with improved solubility and biological activity. This compound's potential use as a fluorescent probe for monitoring metal ions could also be further explored. Additionally, this compound's antibacterial and anti-inflammatory activities make it a promising candidate for the development of new drugs for the treatment of bacterial infections and inflammatory diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its promising biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives could lead to the development of new drugs and tools for use in various scientific research areas.
Synthesis Methods
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid can be synthesized through a multistep process starting from 2,4,6-tribromopyridine. The first step involves the conversion of 2,4,6-tribromopyridine to 2,4,6-tribromo-5-iodopyridine through the reaction with iodine. The resulting compound is then subjected to carboxylation using carbon dioxide and a base catalyst to obtain this compound.
Scientific Research Applications
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid has been studied for its potential use in various scientific research areas, including medicinal chemistry, drug discovery, and organic synthesis. It has been found to exhibit antiproliferative, anti-inflammatory, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for monitoring metal ions.
properties
IUPAC Name |
2,4,6-tribromo-5-iodopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr3INO2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCANWVEQVHDSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Br)I)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr3INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid](/img/structure/B2388376.png)
![N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2388380.png)


![2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol](/img/structure/B2388384.png)


![(Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid](/img/structure/B2388388.png)


![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2388391.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2388392.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2388396.png)
![5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2388397.png)